molecular formula C23H19Cl2N5O3 B3876575 5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B3876575
M. Wt: 484.3 g/mol
InChI Key: FYXGKTGEXYDSAX-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of multiple functional groups, including amino, cyano, and hydroxyethyl groups, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient for preparing pyrazole derivatives . The reaction conditions typically involve the use of a Thorpe-Ziegler cyclization as a key step, followed by post-functionalization to introduce the desired functional groups.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chiral phosphoric acids, which can catalyze enantioselective dearomative [3+2] annulations . The major products formed from these reactions are often novel isoxazoline fused dihydrobenzofurans, which exhibit unique structural features and potential biological activities.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as tyrosine kinase receptors . By inhibiting these receptors, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE include other pyrazole derivatives and heteroaromatic compounds. For example, 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile is a similar compound that also exhibits tyrosine kinase receptor inhibition . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N5O3/c1-32-20-4-2-3-14(22(20)33-13-15-5-6-17(24)10-19(15)25)9-16(11-26)21-18(12-27)23(28)30(29-21)7-8-31/h2-6,9-10,31H,7-8,13,28H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXGKTGEXYDSAX-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=C(C#N)C3=NN(C(=C3C#N)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 2
5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 3
5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 4
5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 5
5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
5-AMINO-3-[(1Z)-1-CYANO-2-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

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